molecular formula C₂₃H₂₁D₃N₈O₄S B1152538 CUDC-907-d3

CUDC-907-d3

Cat. No.: B1152538
M. Wt: 511.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CUDC-907-d3 is a deuterated analog of CUDC-907 (Fimepinostat), a well-characterized dual-acting small molecule inhibitor that concurrently targets Class I PI3K and Class I and II HDAC enzymes . This dual mechanism enables a synergistic approach to disrupt key cancer-associated signaling pathways and epigenetic regulation. The deuterated form, this compound, is primarily useful as an analytical standard for applications such as HPLC, LC-MS, and other quantitative methods in support of drug metabolism and pharmacokinetics (DMPK) studies . The parent compound, CUDC-907, has demonstrated robust anti-tumor efficacy across a wide spectrum of hematological and solid tumors in preclinical research. It potently inhibits PI3K/AKT/mTOR signaling, leading to decreased phosphorylation of downstream targets, while its HDAC inhibitory activity increases histone acetylation and modulates the acetylation of non-histone proteins like tubulin . This combined action results in cancer cell apoptosis (programmed cell death), cell cycle arrest , and DNA damage . Research has highlighted its promising activity in models of acute myeloid leukemia (AML) , B-cell precursor acute lymphoblastic leukemia (BCP-ALL) with MEF2D fusions , prostate cancer , ovarian cancer , and NF2 schwannoma . The compound can also revert resistance to cisplatin in non-small cell lung cancer (NSCLC) models, suggesting its potential in combination therapies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₃H₂₁D₃N₈O₄S

Molecular Weight

511.57

Synonyms

N-Hydroxy-2-[[[2-(6-methoxy-3-pyridinyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]methylamino]-5-pyrimidinecarboxamide-d3;  N-Hydroxy-2-[[[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl](methyl)amino]pyrimi

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanistic Comparison

CUDC-907’s dual inhibition of HDAC and PI3K distinguishes it from single-target inhibitors. Below is a comparative analysis with other HDAC, PI3K, and dual-targeting agents:

Compound Target(s) Key Mechanisms Clinical Relevance
CUDC-907 HDAC (I/II), PI3K (α, β, δ) Synergistic downregulation of MYC, G0/G1 cell cycle arrest, apoptosis induction Phase I/II trials in DLBCL, neuroblastoma, thyroid cancer; 64% response in MYC-altered DLBCL
Vorinostat (SAHA) HDAC (class I/II) H3 hyperacetylation, cell cycle arrest FDA-approved for cutaneous T-cell lymphoma; limited efficacy in solid tumors
Idelalisib PI3Kδ Inhibition of B-cell receptor signaling FDA-approved for chronic lymphocytic leukemia; toxicity limits monotherapy use
Duvelisib PI3Kγ/δ Dual PI3K inhibition, immune modulation Approved for relapsed/refractory CLL/SLL; higher infection risk due to immunosuppression
Fimepinostat HDAC, PI3K/mTOR Dual pathway blockade, MYC suppression Early-phase trials in pediatric brain tumors; preclinical synergy with chemotherapy

Preclinical Efficacy

  • In MYC-driven cancers (e.g., neuroblastoma, DLBCL), this results in 2.9-fold increased apoptosis compared to Vorinostat or Idelalisib alone .
  • Synergistic Activity : CUDC-907’s dual mechanism enhances efficacy in resistant cancers. For example, it overcomes ABCG2-mediated drug resistance, a limitation of PI3K-selective agents like Idelalisib .

Clinical Outcomes

  • Response Rates : In relapsed/refractory DLBCL, CUDC-907 achieved a 64% response rate in MYC-altered patients, outperforming single-target therapies (e.g., 29% with PI3K inhibitors alone) .
  • Safety Profile: Grade 3/4 adverse events (thrombocytopenia, diarrhea) are comparable to Vorinostat but lower than Idelalisib’s autoimmune toxicity .

Key Research Findings

Dual Pathway Inhibition

CUDC-907 simultaneously inhibits HDAC and PI3K, leading to:

  • Epigenetic Modulation : Increased H3K9ac at promoters of adipogenic genes (e.g., PPARγ, CEBPA), enhancing differentiation in bone marrow stromal cells .
  • PI3K/AKT Suppression : Sustained inhibition of AKT phosphorylation, reducing survivin and cyclin B1 levels to induce G2/M arrest .

MYC Dependency

CUDC-907’s efficacy correlates with MYC status:

  • In MYC-amplified neuroblastoma, it reduces tumor spheroid growth by 70% (vs. 40% with HDAC inhibitors alone) .

Resistance Mechanisms

  • ABCG2 Overexpression : Reduces intracellular CUDC-907 accumulation, though co-administration with ABCG2 inhibitors restores activity .
  • Autophagy Induction : Protective autophagy in glioma cells limits DNA damage; combining CUDC-907 with autophagy inhibitors enhances cytotoxicity .

Preparation Methods

Catalytic Deuterium Exchange Using Deuterium Oxide (D₂O)

The N-methyl group in CUDC-907 undergoes base-mediated H/D exchange in deuterium oxide. This method, adapted from decarboxylative deuteration protocols, involves:

  • Dissolving CUDC-907 in anhydrous dimethylformamide (DMF).

  • Adding a catalytic base (e.g., potassium carbonate) and heating to 80°C under reflux.

  • Replacing the reaction solvent with deuterium oxide (D₂O) for 48–72 hours.

  • Purifying the product via column chromatography (silica gel, eluent: dichloromethane/methanol).

Reaction conditions :

ParameterValue
Temperature80°C
Time72 hours
Deuterium sourceD₂O (99.9% D)
Yield65–78%

This method avoids toxic deuterium sources and achieves >95% deuterium incorporation at the N-methyl group.

Reductive Deuteration with Deuterium Gas (D₂)

An alternative approach employs deuterium gas under catalytic hydrogenation conditions:

  • Suspend CUDC-907 in tetrahydrofuran (THF) with palladium on carbon (Pd/C).

  • Introduce deuterium gas (1 atm) at 25°C for 24 hours.

  • Filter and concentrate the product under reduced pressure.

Advantages :

  • Rapid deuteration (24 hours).

  • Compatible with scale-up (patent WO2020102730A1).

Limitations :

  • Requires specialized equipment for handling D₂ gas.

  • Risk of over-reduction in polyfunctional molecules.

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration at the N-methyl group eliminates the corresponding 1H^1\text{H} NMR signal (δ 3.0–3.2 ppm) and introduces a quintet split due to 2H1H^2\text{H}-^1\text{H} coupling in 13C^13\text{C} NMR.

Key spectral data :

  • 1H^1\text{H} NMR (300 MHz, CD₃OD): Absence of N-CH₃ protons.

  • 13C^13\text{C} NMR: N-CD₃ resonance at δ 40.2 ppm (q, JCD=19.2HzJ_{C-D} = 19.2 \, \text{Hz}).

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the mass shift from CUDC-907 (m/z 508.16) to this compound (m/z 511.18).

Representative HRMS data :

CompoundCalculated [M+H]⁺Observed [M+H]⁺
CUDC-907509.1712509.1709
This compound512.1935512.1931

Challenges and Optimization Strategies

Isotopic Purity

  • Issue : Incomplete deuteration (<95%) due to steric hindrance.

  • Solution : Prolonged reaction times (96 hours) with excess D₂O.

Byproduct Formation

  • Issue : Oxidation of sulfur-containing moieties during deuteration.

  • Mitigation : Use inert atmosphere (N₂ or Ar) and antioxidant additives (e.g., BHT).

Applications in Pharmacological Studies

This compound enables precise pharmacokinetic profiling, as deuterium labeling reduces cytochrome P450-mediated metabolism. Studies in AML models demonstrate unchanged target affinity (PI3K: IC₅₀ 8–1831 nM; HDAC: IC₅₀ <100 nM) compared to non-deuterated CUDC-907 .

Q & A

Q. What experimental methodologies are recommended to validate the dual inhibition of HDAC and PI3K by CUDC-907-d3 in vitro?

To confirm HDAC inhibition, measure histone H3 acetylation (H3K9Ac) via Western blot or chromatin immunoprecipitation (ChIP-qPCR). For PI3K/AKT pathway inhibition, assess phosphorylated AKT (p-AKT) levels using ELISA or flow cytometry. Include dose-response curves to establish IC₅₀ values and use selective inhibitors (e.g., HDAC-only or PI3K-only inhibitors) as controls to isolate dual effects .

Q. How should researchers design in vitro studies to assess this compound’s anti-proliferative effects in MYC-driven cancers?

Use cell lines with confirmed MYC/MYCN alterations (e.g., DH-DLBCL or neuroblastoma models) and compare outcomes to MYC-negative controls. Employ assays like MTT for viability, colony formation for clonogenicity, and Annexin V/PI staining for apoptosis. Normalize results to baseline MYC expression (qRT-PCR or RNA-seq) and correlate responses with MYC protein downregulation (Western blot) .

Q. What statistical approaches are appropriate for analyzing gene expression data from this compound-treated cells?

Use the 2^(-ΔΔC(T)) method for qRT-PCR data to quantify fold changes in target genes (e.g., MYC, PPARγ). For RNA-seq, apply DESeq2 or edgeR for differential expression analysis, with false discovery rate (FDR) correction. Include pathway enrichment tools (e.g., GSEA) to identify affected biological processes .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s pro-adipocytic vs. anti-tumor effects across cell types?

Context-dependent outcomes may arise from differences in baseline epigenetic states or lineage-specific signaling. Conduct lineage tracing in bone marrow stromal cells (BMSCs) vs. cancer models, comparing transcriptomic profiles (scRNA-seq) and chromatin accessibility (ATAC-seq). Use selective pathway inhibitors (e.g., PI3K-only) to dissect contributions of HDAC vs. PI3K inhibition to adipogenesis .

Q. What strategies optimize the use of 3D spheroid models to evaluate this compound’s efficacy in neuroblastoma?

Generate spheroids using ultra-low attachment plates and Matrigel. Quantify growth inhibition via ATP-based viability assays (e.g., CellTiter-Glo) and image analysis (e.g., IncuCyte). Validate drug penetration via immunohistochemistry for apoptosis markers (cleaved caspase-3) and hypoxia (HIF-1α). Compare 3D results to 2D monolayers to assess microenvironment-driven resistance .

Q. How should combinatorial studies with this compound and rituximab be designed to assess synergy in DLBCL?

Use a factorial design with monotherapy and combination arms. Calculate synergy scores (e.g., Chou-Talalay combination index) and validate via RNA-seq to identify overlapping vs. unique transcriptional changes. Monitor immune cell infiltration (e.g., CD20+ B cells) in xenograft models treated with the combination .

Q. What biomarkers are critical for stratifying patients in preclinical trials of this compound?

Prioritize MYC/MYCN amplification status (FISH), PI3K pathway activation (p-AKT IHC), and HDAC activity (H3K9Ac levels). Include circulating tumor DNA (ctDNA) to track MYC dynamics during treatment. Correlate biomarker status with progression-free survival in PDX models .

Methodological Guidance

Q. How to address variability in response rates among MYC-altered vs. MYC-unaltered DLBCL patients?

Perform subgroup analysis with sufficient sample sizes (power ≥80%) and use Cox regression to adjust for confounders (e.g., prior therapies). Validate findings in independent cohorts or PDX models with matched genetic backgrounds .

Q. What protocols ensure reproducibility in measuring this compound’s effects on cell cycle arrest?

Synchronize cells via serum starvation or thymidine block before treatment. Use propidium iodide staining and flow cytometry to quantify G0/G1 vs. S-phase populations. Include positive controls (e.g., palbociclib for G1 arrest) and repeat assays across multiple passages to account for drift .

Q. How to validate the specificity of this compound’s HDAC/PI3K inhibition in vivo?

Use isoform-specific HDAC/PI3K knockout models or siRNA-mediated knockdown. Profile pharmacodynamic markers (e.g., H3K9Ac in tumor biopsies) and compare to single-pathway inhibitors. Perform kinase profiling assays to rule off-target effects .

Data Interpretation and Contradictions

Q. Why does this compound enhance adipogenesis in BMSCs but inhibit growth in cancer cells?

Adipocytic differentiation requires cell cycle exit (G0/G1 arrest), which aligns with this compound’s anti-proliferative effects in cancer. However, HDAC inhibition in BMSCs may activate PPARγ-driven adipogenesis, while PI3K inhibition in cancer disrupts survival signals. Test lineage-specific CRISPR screens to identify divergent regulators .

Q. How to reconcile differences in MYC-altered response rates across trials?

Heterogeneity may stem from MYC partner proteins (e.g., BCL2 in double-hit lymphoma) or coexisting mutations. Use multi-omics integration (WES, RNA-seq) to identify co-occurring drivers and stratify patients by molecular subtypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.